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Abstract
AZD6564 is a potent and orally bioavailable small molecule inhibitor of fibrinolysis. Its

mechanism of action is centered on the specific inhibition of the protein-protein interaction

between plasminogen/plasmin and fibrin. This is achieved through high-affinity binding to the

lysine-binding sites (LBS) located within the kringle domains of plasminogen. By occupying

these sites, AZD6564 effectively prevents the recruitment of plasminogen to the fibrin clot,

thereby inhibiting its activation to plasmin and subsequent fibrin degradation. This technical

guide provides a comprehensive overview of the protein target of AZD6564, its mechanism of

action, quantitative binding data, detailed experimental protocols for its characterization, and a

description of the relevant signaling pathways.

The Protein Target: Plasminogen
The primary protein target of AZD6564 is plasminogen, a 92 kDa zymogen that is the precursor

to the active serine protease, plasmin.[1] Plasminogen is comprised of an N-terminal Pan-apple

(PAp) domain, five homologous kringle domains (K1-K5), and a C-terminal serine protease

domain.[1] The kringle domains are crucial for the regulation of plasminogen's function, as they

contain the lysine-binding sites (LBS) that mediate its interaction with fibrin, cell surface

receptors, and other proteins.[1]
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In its native, circulating form (Glu-plasminogen), the molecule adopts a closed, activation-

resistant conformation where the LBS of most kringle domains are internally occupied.[1]

However, the LBS of the first kringle domain (K1) is exposed and available for ligand binding.[1]

Upon binding to lysine residues on fibrin or cell surfaces, plasminogen undergoes a

conformational change to an open, more readily activatable form.[1]

Mechanism of Action of AZD6564
AZD6564 is a lysine mimetic, designed to competitively bind to the LBS of plasminogen.[1][2]

By occupying these sites, particularly the exposed K1 domain, AZD6564 prevents the binding

of plasminogen to the C-terminal lysine residues of fibrin. This inhibition of the plasminogen-

fibrin interaction is the core of AZD6564's antifibrinolytic activity. It effectively blocks the

localization and accumulation of plasminogen on the fibrin clot, which is a prerequisite for its

efficient activation to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen

activator (uPA).[1]

The binding of AZD6564 to the LBS of plasminogen has been confirmed by X-ray

crystallography of a closely related inhibitor, demonstrating its interaction within the binding

pocket of the kringle 1 domain.[1]

Quantitative Data
The following tables summarize the available quantitative data for AZD6564 and related

compounds.

Compound
In Vitro Human Plasma Clot

Lysis IC50 (µM)
Reference

AZD6564 0.44 [1][2][3]

Tranexamic Acid (TXA) ~20-30 [1]
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Compound
In Vivo Rat Bleeding

Model EC50 (µM)

In Vivo Rat Bleeding

Model ED50

(µmol/kg/min)

Reference

AZD6564 1.62 0.84 [1]

Tranexamic Acid

(TXA)
19.2 15.9 [1]

Ligand

Binding Affinity (Kd) to

Plasminogen Kringle

Domains

Reference

Tranexamic Acid (TXA)

K1 (Glu-plasminogen): 1.1

µMK1 (Lys-plasminogen): 2.2

µMK4 (Lys-plasminogen): 36

µM

[1]

ε-aminocaproic acid (EACA) K4: 7.1 +/- 1.0 mM [4]

Note: Specific Kd values for AZD6564 binding to individual kringle domains are not publicly

available in the reviewed literature.

Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize

inhibitors like AZD6564. These are reconstructed based on general descriptions found in the

scientific literature.

In Vitro Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in

human plasma.

Materials:

Human citrated platelet-poor plasma (PPP)
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Tissue plasminogen activator (tPA)

Thrombin

Calcium chloride (CaCl2)

Tris-buffered saline (TBS), pH 7.4

Test compound (AZD6564) at various concentrations

96-well microplate

Spectrophotometer capable of reading absorbance at 405 nm at 37°C

Procedure:

Prepare a stock solution of AZD6564 in a suitable solvent (e.g., DMSO) and create a serial

dilution in TBS.

In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control to triplicate

wells.

Add 100 µL of human PPP to each well.

Initiate clot formation by adding a solution containing thrombin and CaCl2.

Simultaneously, initiate fibrinolysis by adding a solution containing tPA.

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

Monitor the change in optical density (OD) at 405 nm every minute for a period of 60-120

minutes. The OD will increase as the clot forms and decrease as it lyses.

The time to 50% clot lysis is determined for each concentration of the test compound.

Plot the time to 50% lysis against the log of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.
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Plasminogen Binding Affinity Assay (Surface Plasmon
Resonance - SPR)
This assay directly measures the binding affinity (Kd) of a compound to purified plasminogen or

its individual kringle domains.

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Purified human plasminogen or recombinant kringle domains

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP+)

Test compound (AZD6564) at various concentrations

Procedure:

Immobilize purified human plasminogen or a specific kringle domain onto the surface of a

CM5 sensor chip using standard amine coupling chemistry.

Prepare a series of dilutions of AZD6564 in the running buffer.

Inject the different concentrations of AZD6564 over the sensor chip surface at a constant

flow rate.

Monitor the change in the SPR signal (response units, RU) over time, which is proportional

to the mass of the compound binding to the immobilized protein.

After each injection, regenerate the sensor surface with a suitable regeneration solution to

remove the bound compound.

Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation

constant (Kd).
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Caption: The fibrinolysis signaling cascade and the inhibitory action of AZD6564.

Experimental Workflow for In Vitro Clot Lysis Assay
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Caption: Workflow for the in vitro plasma clot lysis assay.

Logical Relationship of AZD6564's Mechanism of Action
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Caption: Logical flow of AZD6564's mechanism of action.

Conclusion
AZD6564 is a highly specific inhibitor of fibrinolysis that targets the lysine-binding sites of

plasminogen. Its potent inhibitory activity, demonstrated in both in vitro and in vivo models,

highlights its potential as a therapeutic agent for conditions characterized by excessive

fibrinolysis. The detailed understanding of its mechanism of action, supported by quantitative

binding data and robust experimental methodologies, provides a solid foundation for its further

development and clinical application. This technical guide serves as a comprehensive resource

for researchers and professionals in the field of drug development and hemostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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